
Saframycin A
描述
准备方法
The synthesis of Saframycin A involves complex organic reactions. One of the synthetic routes includes the condensation of specific aromatic amines with aldehydes, followed by cyclization and oxidation steps . Industrial production methods often involve fermentation processes using specific strains of bacteria that naturally produce saframycin compounds .
化学反应分析
Saframycin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Saframycin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: It is studied for its antimicrobial properties and its effects on bacterial cell walls.
Industry: It is used in the development of new antibiotics and other pharmaceutical compounds.
作用机制
The mechanism of action of Saframycin A involves its interaction with DNA. It binds to the DNA and inhibits the replication process, leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells . The molecular targets include specific DNA sequences and enzymes involved in DNA replication .
相似化合物的比较
Saframycin A is unique compared to other similar compounds due to its specific structure and potent biological activity. Similar compounds include other members of the saframycin family, such as Saframycin B and Saframycin C . These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities .
常见问题
Basic Research Questions
Q. What is the biosynthesis pathway of Saframycin A, and what experimental approaches are used to elucidate its enzymatic machinery?
this compound is biosynthesized by nonribosomal peptide synthetases (NRPSs), specifically SfmA, SfmB, and SfmC. To study these enzymes, researchers employ genetic knockout experiments to confirm their roles, followed by protein purification via Ni-affinity and size-exclusion chromatography. Cryo-electron microscopy (cryo-EM) is critical for resolving the tertiary structure of SfmC, which governs substrate specificity and catalytic activity .
Q. How does this compound exert its antitumor activity at the molecular level?
this compound covalently binds to DNA, preferentially targeting guanine-rich regions, thereby inhibiting RNA synthesis. Methodologies include DNA footprinting assays, UV-Vis spectroscopy to monitor adduct formation, and in vitro transcription inhibition studies using radiolabeled nucleotides. Comparative analyses with analogs (e.g., Saframycin S) reveal sequence selectivity variations .
Q. What synthetic strategies are employed to produce this compound and its analogs?
A chemo-enzymatic approach combines NRPS-derived intermediates with chemical synthesis. For example, Myers et al. developed a stereocontrolled synthesis using α-amino aldehydes, enabling directed condensation to form the pentacyclic core. Key steps include palladium-catalyzed decarboxylative coupling and chiral auxiliary-mediated diastereoselective alkylation .
Advanced Research Questions
Q. How can cryo-EM resolve structural polymorphism in this compound biosynthetic enzymes like SfmC?
Cryo-EM single-particle analysis at near-atomic resolution (3–4 Å) identifies conformational heterogeneity in SfmC. Researchers use iterative 3D classification in software like RELION to separate subpopulations, followed by molecular dynamics simulations to correlate structural flexibility with substrate binding efficiency .
Q. What methodological frameworks address contradictions in this compound’s in vitro vs. in vivo efficacy?
Discrepancies arise due to metabolic instability or poor tissue penetration. To resolve this, researchers use pharmacokinetic profiling (e.g., LC-MS for plasma stability), tumor xenograft models for in vivo efficacy, and isotopic labeling to track metabolite formation. Cross-validation with RNA-seq data identifies resistance mechanisms in treated cells .
Q. How do structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced potency?
SAR studies involve synthesizing analogs with modifications at the quinone moiety or side chains. Biological screening (e.g., IC50 assays in cancer cell lines) is paired with computational docking to predict DNA-binding affinity. For example, replacing the cyano group with a methylsulfonate improves solubility without compromising activity .
Q. What experimental designs mitigate oxidative stress artifacts in this compound studies?
this compound’s quinone structure can generate reactive oxygen species (ROS), confounding toxicity assays. Researchers use ROS scavengers (e.g., N-acetylcysteine) in cell culture and measure glutathione depletion via HPLC. Parallel experiments with non-quinone analogs isolate DNA-binding effects from oxidative damage .
Q. How do biophysical techniques characterize this compound-DNA interactions?
Circular dichroism (CD) spectroscopy detects conformational changes in DNA (e.g., B-to-Z transitions). Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while atomic force microscopy (AFM) visualizes DNA crosslinking. Comparative studies with minor-groove binders (e.g., netropsin) clarify specificity .
Q. Tables
Table 1: Key Enzymes in this compound Biosynthesis
Enzyme | Function | Experimental Validation Methods | Reference |
---|---|---|---|
SfmA | Initiates peptide chain elongation | Gene knockout, LC-MS metabolite profiling | |
SfmB | Modifies intermediate oxidation state | X-ray crystallography, enzymatic assays | |
SfmC | Catalyzes cyclization | Cryo-EM, molecular dynamics simulations |
Table 2: Common this compound Analogs and Their Properties
Analog | Modification Site | Potency (IC50, nM) | Solubility Improvement |
---|---|---|---|
Saframycin S | C7-cyano → methyl | 12.5 | No |
QAD | Side-chain sulfonate | 8.2 | Yes |
Q. Methodological Recommendations
- For biosynthesis studies: Combine genetic manipulation with metabolomics to trace pathway intermediates.
- For SAR optimization: Prioritize analogs with balanced lipophilicity (logP 2–4) to enhance bioavailability.
- For in vivo models: Use patient-derived xenografts (PDX) to recapitulate human tumor heterogeneity.
属性
CAS 编号 |
66082-27-7 |
---|---|
分子式 |
C29H30N4O8 |
分子量 |
562.6 g/mol |
IUPAC 名称 |
N-[[(1S,2S,10R,12R,13R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide |
InChI |
InChI=1S/C29H30N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h16-19,22H,7-8,10H2,1-6H3,(H,31,39)/t16-,17+,18+,19+,22-/m1/s1 |
InChI 键 |
JNEGMBHBUAJRSX-NOYKIMNZSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
手性 SMILES |
CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@@H]4C5=C(C[C@@H](N4C)[C@@H](N3[C@H]2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
规范 SMILES |
CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Saframycin A; 21-Cyanosaframycin-B; |
产品来源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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